3-Bromo-1-(triethylsilyl)-1-propyne
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Overview
Description
3-Bromo-1-(triethylsilyl)-1-propyne is an organosilicon compound that features a bromine atom, a triethylsilyl group, and a propyne moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1-(triethylsilyl)-1-propyne can be synthesized through the reaction of 3-bromo-1-propyne with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product can be purified by distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(triethylsilyl)-1-propyne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as organometallic reagents, to form new carbon-carbon or carbon-heteroatom bonds.
Addition Reactions: The triple bond in the propyne moiety can participate in addition reactions with electrophiles, leading to the formation of new functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes or alkenes.
Common Reagents and Conditions
Organometallic Reagents: Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Electrophiles: Halogens, hydrogen halides, and other electrophilic species are used for addition reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield new alkyl or aryl derivatives, while addition reactions with hydrogen halides can produce haloalkenes.
Scientific Research Applications
3-Bromo-1-(triethylsilyl)-1-propyne has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: The compound is used in the preparation of silicon-containing polymers and materials with unique electronic and mechanical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds and bioactive molecules.
Catalysis: The compound is used as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(triethylsilyl)-1-propyne involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the triple bond in the propyne moiety are key reactive sites. The compound can undergo nucleophilic substitution at the bromine atom, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Additionally, the triple bond can participate in addition reactions with electrophiles, resulting in the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(trimethylsilyl)-1-propyne: Similar to 3-Bromo-1-(triethylsilyl)-1-propyne but with a trimethylsilyl group instead of a triethylsilyl group.
3-Bromo-1-(triisopropylsilyl)-1-propyne: Contains a triisopropylsilyl group instead of a triethylsilyl group.
3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne: Features a tert-butyldimethylsilyl group.
Uniqueness
This compound is unique due to the presence of the triethylsilyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. The triethylsilyl group also imparts specific electronic properties that can be advantageous in certain applications, such as catalysis and material science.
Properties
CAS No. |
220913-60-0 |
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Molecular Formula |
C9H17BrSi |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-bromoprop-1-ynyl(triethyl)silane |
InChI |
InChI=1S/C9H17BrSi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8H2,1-3H3 |
InChI Key |
HZSGANARGPIXQM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CCBr |
Origin of Product |
United States |
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